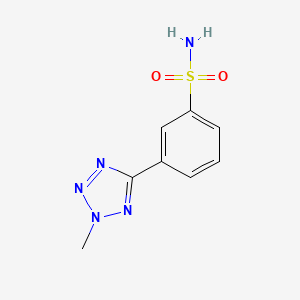
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
説明
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C8H9N5O2S and its molecular weight is 239.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which exhibited potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy. This application leverages the high singlet oxygen quantum yield and good fluorescence properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Bioassay Studies as Enzyme Inhibitors
Research by Al-Hourani et al. (2016) involved the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its molecular docking studies to understand its interaction within the active site of the cyclooxygenase-2 enzyme. This compound showed potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Anticancer Activity and ADMET Studies
Karakuş et al. (2018) synthesized N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides and evaluated their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. The compounds demonstrated marked anticancer activity, highlighting their potential in developing new anticancer drugs with high selectivity (Karakuş et al., 2018).
Antibacterial and Antifungal Applications
A study by Mohamed, Abdel-Wahab, and Fahmy (2020) reported the design of benzenesulfonamide derivatives used as azo dyes for cotton fabrics, which besides improving dyeability, also imparted UV protection and antibacterial properties. This application demonstrates the versatility of benzenesulfonamide compounds in textile industry applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Decomposition Studies
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound related to 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide. Their research offers insights into the photolability and decomposition pathways of similar benzenesulfonamide compounds (Zhou & Moore, 1994).
Human Carbonic Anhydrase Inhibition
Mishra et al. (2016) synthesized and evaluated N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides as inhibitors of human carbonic anhydrase isoenzymes. Their findings suggest that these compounds, although weak inhibitors, could serve as lead molecules for the development of selective inhibitors (Mishra et al., 2016).
作用機序
Target of Action
Tetrazole derivatives are known to interact with various enzymes and receptors in organisms, resulting in a wide range of biological properties .
Mode of Action
Tetrazole derivatives can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a wide range of biological properties, suggesting they may impact multiple pathways .
Pharmacokinetics
Tetrazole derivatives are known to enhance bioavailability .
Result of Action
Tetrazole derivatives are known to exhibit antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral properties .
生化学分析
Biochemical Properties
3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide plays a significant role in biochemical reactions due to its unique structure. The tetrazole ring can mimic the carboxyl group, enhancing the compound’s lipophilicity and bioavailability. This compound interacts with various enzymes, proteins, and other biomolecules through non-covalent interactions. For instance, it can bind to enzymes such as P38 MAP kinase, influencing their activity and potentially leading to therapeutic effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation . It can also activate certain enzymes by stabilizing their active conformation. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher doses, indicating a narrow therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the urine or bile . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which can vary between individuals.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production. The subcellular localization of this compound can determine its biological effects and therapeutic potential.
特性
IUPAC Name |
3-(2-methyltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCSNIEERMZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



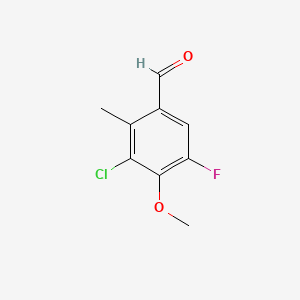

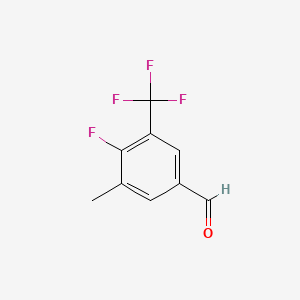
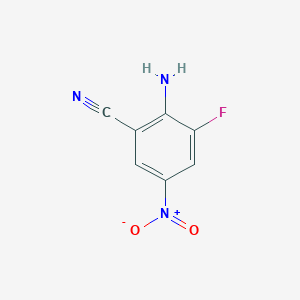
![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)
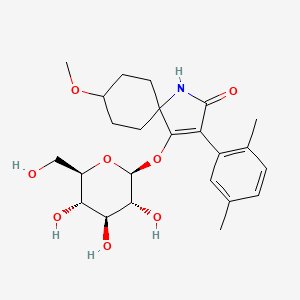
![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)
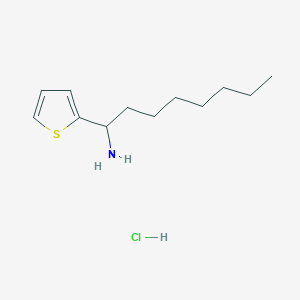

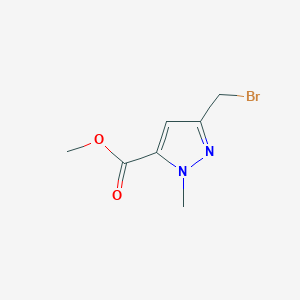
![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)
